![molecular formula C22H18BrClN2O B4928581 2-[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]-1-(2-chlorophenyl)ethanol](/img/structure/B4928581.png)
2-[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]-1-(2-chlorophenyl)ethanol
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Overview
Description
2-[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]-1-(2-chlorophenyl)ethanol is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the family of benzimidazole derivatives and has been found to exhibit a range of interesting biochemical and physiological effects. In
Scientific Research Applications
2-[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]-1-(2-chlorophenyl)ethanol has been found to have several potential applications in scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has potent anticancer properties and can inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. In addition, this compound has also been found to have antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.
Mechanism of Action
The mechanism of action of 2-[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]-1-(2-chlorophenyl)ethanol is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. In addition, this compound may also induce cell cycle arrest and apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
2-[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]-1-(2-chlorophenyl)ethanol has been found to have several interesting biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of certain enzymes, such as topoisomerase II and tubulin, which are involved in cell growth and proliferation. In addition, this compound has also been found to induce the production of reactive oxygen species (ROS) in cancer cells, leading to their death. Furthermore, this compound has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]-1-(2-chlorophenyl)ethanol in lab experiments is its potent anticancer properties. This compound has been found to be effective against several types of cancer cells, making it a potential candidate for the development of new anticancer agents. In addition, this compound has also been found to have antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.
However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations, which may limit its therapeutic potential. Furthermore, the mechanism of action of this compound is not fully understood, which may make it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for research on 2-[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]-1-(2-chlorophenyl)ethanol. One of the most promising directions is the development of new anticancer agents based on this compound. Studies have shown that this compound has potent anticancer properties, and further research may lead to the development of new drugs that are more effective and less toxic than current anticancer agents.
In addition, further research is needed to fully understand the mechanism of action of this compound. This may lead to the development of new drugs that are more effective and have fewer side effects.
Furthermore, research is needed to explore the potential applications of this compound in other areas, such as the treatment of inflammatory diseases and the development of new antimicrobial agents.
Conclusion:
2-[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]-1-(2-chlorophenyl)ethanol is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have potent anticancer, antifungal, and antibacterial properties, making it a potential candidate for the development of new drugs. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in other areas.
Synthesis Methods
The synthesis of 2-[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]-1-(2-chlorophenyl)ethanol involves several steps. The first step is the synthesis of 4-bromobenzylamine, which is then reacted with 2-chlorobenzaldehyde to form the corresponding Schiff base. This Schiff base is then reacted with o-phenylenediamine to form the final product, 2-[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]-1-(2-chlorophenyl)ethanol. The synthesis of this compound has been reported in several scientific journals and has been found to be a relatively straightforward process.
properties
IUPAC Name |
2-[1-[(4-bromophenyl)methyl]benzimidazol-2-yl]-1-(2-chlorophenyl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrClN2O/c23-16-11-9-15(10-12-16)14-26-20-8-4-3-7-19(20)25-22(26)13-21(27)17-5-1-2-6-18(17)24/h1-12,21,27H,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBLUYUHRZSKSTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Br)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-[(4-Bromophenyl)methyl]benzimidazol-2-yl]-1-(2-chlorophenyl)ethanol |
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